molecular formula C21H24ClN3O3S B2857510 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide CAS No. 897613-06-8

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide

Cat. No.: B2857510
CAS No.: 897613-06-8
M. Wt: 433.95
InChI Key: WCOBDQKDLHHHEY-MDZDMXLPSA-N
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Description

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative.

    Attachment of the Chlorophenyl Group: The next step involves the introduction of the 3-chlorophenyl group to the piperazine ring. This can be done using a nucleophilic substitution reaction.

    Formation of the Sulfonyl Group: The sulfonyl group is introduced through a reaction with sulfonyl chloride in the presence of a base.

    Attachment of the Cinnamamide Moiety: The final step involves the coupling of the cinnamamide moiety to the piperazine derivative. This can be achieved through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

(E)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S/c22-19-7-4-8-20(17-19)24-12-14-25(15-13-24)29(27,28)16-11-23-21(26)10-9-18-5-2-1-3-6-18/h1-10,17H,11-16H2,(H,23,26)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOBDQKDLHHHEY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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